

An In-depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-dimethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1274625

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-dimethyl-1H-imidazole-5-carbaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, synthesis, spectroscopic data, and potential biological relevance, collating available information for researchers and drug development professionals.

Chemical Identity and Properties

1,2-dimethyl-1H-imidazole-5-carbaldehyde is a substituted imidazole, a class of heterocyclic compounds known for their wide range of biological activities and presence in key biological molecules.^{[1][2]} The core structure consists of a five-membered aromatic ring with two nitrogen atoms, substituted with two methyl groups and a formyl (aldehyde) group.

Property	Value	Reference
IUPAC Name	1,2-dimethyl-1H-imidazole-5-carbaldehyde	
CAS Number	24134-12-1	[3] [4]
Molecular Formula	C ₆ H ₈ N ₂ O	[3]
Molecular Weight	124.14 g/mol	[3]
SMILES	CC1=NC=C(N1C)C=O	
InChI Key	XEMFQOKIINBGDI-UHFFFAOYSA-N	
Physical Form	Solid	[4]

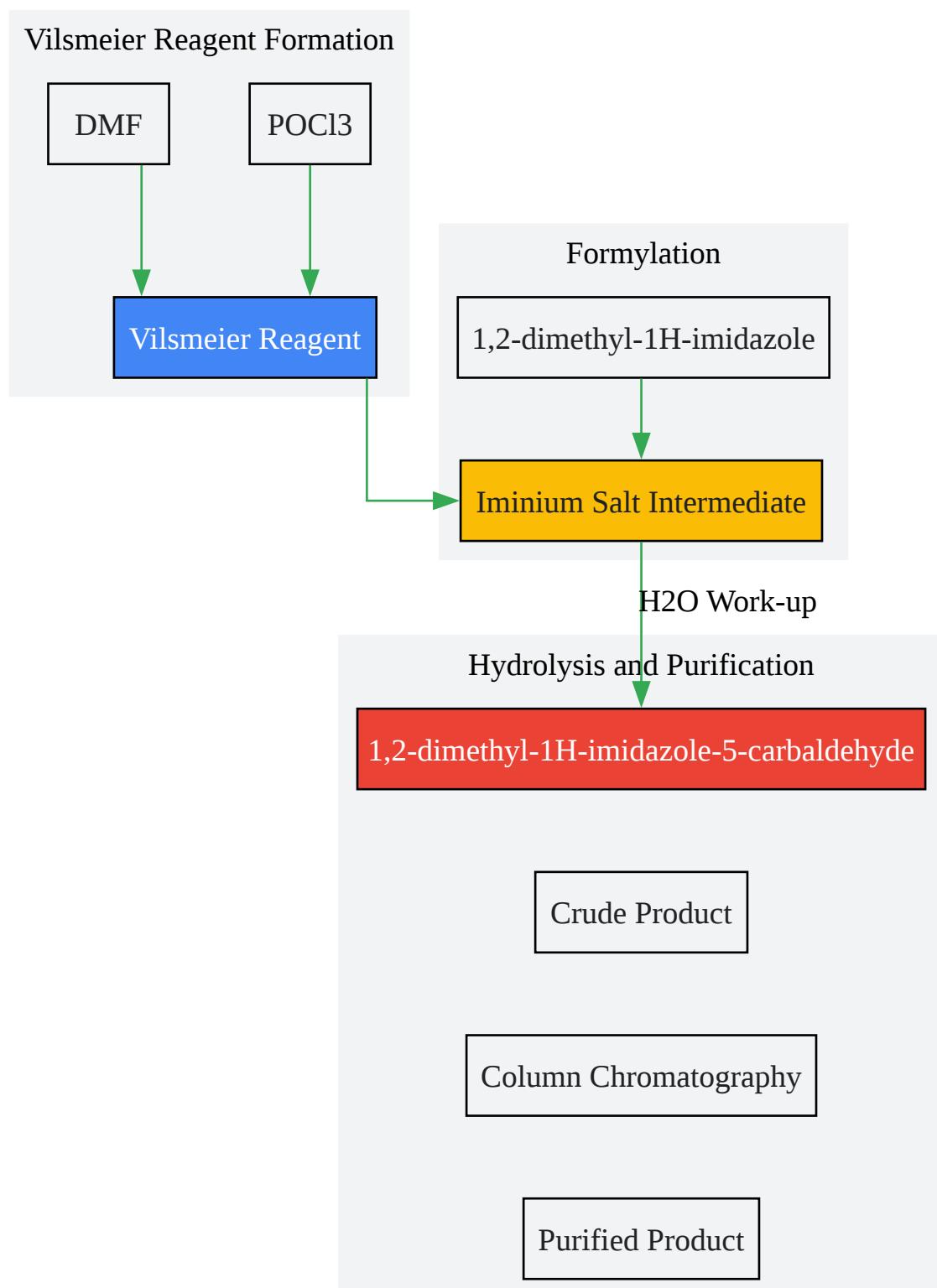
Synthesis and Spectroscopic Data

The primary synthetic route to **1,2-dimethyl-1H-imidazole-5-carbaldehyde** is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[5\]](#)[\[6\]](#) This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[\[5\]](#)[\[6\]](#)

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-dimethyl-1H-imidazole

The following protocol is a representative procedure for the synthesis of **1,2-dimethyl-1H-imidazole-5-carbaldehyde**.

Materials:


- 1,2-dimethyl-1H-imidazole
- Phosphoryl chloride (POCl₃)
- N,N-Dimethylformamide (DMF)

- Dichloromethane (CH_2Cl_2) (anhydrous)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer
- Ice bath

Procedure:

- Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Phosphoryl chloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
- Formylation Reaction: A solution of 1,2-dimethyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is carefully poured into a beaker of crushed ice and stirred until the ice has melted. The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **1,2-dimethyl-1H-imidazole-5-carbaldehyde** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis of **1,2-dimethyl-1H-imidazole-5-carbaldehyde**.

Spectroscopic Data

The structural confirmation of **1,2-dimethyl-1H-imidazole-5-carbaldehyde** is achieved through standard spectroscopic methods.

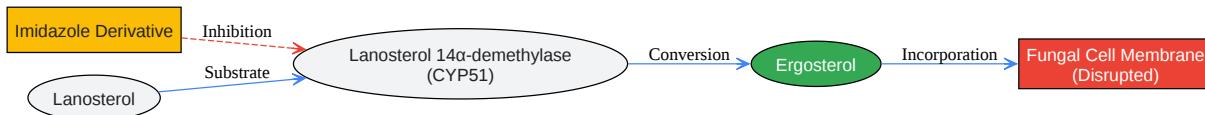
Data Type	Key Features
¹ H NMR	δ (ppm): ~9.7 (s, 1H, CHO), ~7.5 (s, 1H, H-4), ~3.8 (s, 3H, N-CH ₃), ~2.5 (s, 3H, C-CH ₃)
¹³ C NMR	δ (ppm): ~185 (CHO), ~145 (C-5), ~140 (C-2), ~125 (C-4), ~35 (N-CH ₃), ~15 (C-CH ₃)
IR (cm ⁻¹)	~1670 (C=O stretch of aldehyde), ~2820, 2720 (C-H stretch of aldehyde)
Mass Spec (m/z)	124.06 (M ⁺)

Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent used.

Biological Activity and Potential Applications

While extensive biological data for **1,2-dimethyl-1H-imidazole-5-carbaldehyde** is not readily available in the public domain, the broader class of imidazole and imidazole-aldehyde derivatives has been the subject of significant research in drug discovery.

General Biological Profile of Imidazole Derivatives


The imidazole nucleus is a key structural component in many biologically active molecules and pharmaceuticals. Derivatives have demonstrated a wide array of pharmacological activities, including:

- **Antimicrobial and Antifungal Activity:** Imidazole-containing compounds are the cornerstone of many antifungal therapies.^[7] They often act by inhibiting enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes.^[7]

- Anticancer Activity: Various imidazole derivatives have been investigated as potential anticancer agents, with mechanisms that include the inhibition of protein kinases and topoisomerases.
- Anti-inflammatory and Analgesic Properties: The imidazole scaffold has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.

Potential Signaling Pathways

Given the known activities of imidazole derivatives, **1,2-dimethyl-1H-imidazole-5-carbaldehyde** could potentially interact with various biological pathways. The following diagram illustrates a generalized pathway for the antifungal action of many imidazole-based drugs, which could be a starting point for investigating the mechanism of action for this and related compounds.

[Click to download full resolution via product page](#)

Caption: Generalized antifungal mechanism of action for imidazole derivatives.

Conclusion and Future Directions

1,2-dimethyl-1H-imidazole-5-carbaldehyde is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While specific data on its efficacy and mechanism of action are currently limited, its role as a synthetic intermediate and the known pharmacological profile of related imidazole derivatives make it a compound of interest for further investigation. Future research should focus on a comprehensive biological evaluation of this molecule, including antimicrobial, antifungal, and cytotoxic screening, to fully elucidate its therapeutic potential. Such studies would provide the necessary quantitative data to guide its further development in medicinal chemistry and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. biolmolchem.com [biolmolchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274625#1-2-dimethyl-1h-imidazole-5-carbaldehyde-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com